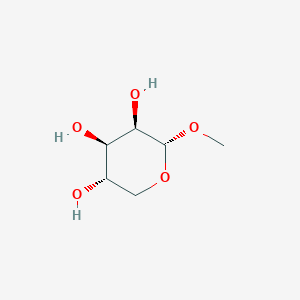

Methyl alpha-L-Lyxopyranoside

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12O5 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-2-methoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5+,6+/m0/s1 |

InChI Key |

ZBDGHWFPLXXWRD-SLPGGIOYSA-N |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@@H]([C@H](CO1)O)O)O |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl Alpha L Lyxopyranoside and Its Derivatives

Strategies for Anomeric Control in Glycosidation

The stereoselective synthesis of glycosides, including Methyl alpha-L-Lyxopyranoside, is a pivotal challenge in carbohydrate chemistry. The control of the anomeric center, which can exist in either an alpha (α) or beta (β) configuration, is crucial as the stereochemistry at this position profoundly influences the biological activity of the resulting molecule. Various advanced synthetic methodologies have been developed to achieve high anomeric control in glycosidation reactions.

Optimized Fischer Glycosidation Procedures

The Fischer glycosidation is a classical and straightforward method for the synthesis of methyl glycosides. It involves the reaction of a monosaccharide, such as L-lyxose, with an excess of alcohol, typically methanol (B129727), in the presence of an acid catalyst. psu.edu The reaction proceeds through a thermodynamic equilibrium, which generally favors the formation of the more stable anomer. psu.edu For many sugars, including L-lyxose, the alpha-anomer is thermodynamically favored due to the anomeric effect.

Traditional Fischer glycosidation often requires long reaction times and harsh acidic conditions, which can lead to the formation of undesired byproducts. Modern optimizations focus on improving reaction efficiency and selectivity.

Microwave-Assisted Fischer Glycosidation:

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of Fischer glycosidation, it can significantly reduce reaction times from hours to minutes. nih.gov This rapid heating can also lead to improved selectivity in some cases.

Use of Solid Acid Catalysts:

To circumvent the problems associated with homogeneous acid catalysts, such as difficult removal and potential for degradation of sensitive substrates, solid acid catalysts have been employed. These include cation-exchange resins (e.g., Dowex 50 H+) and zeolites. nih.gov These heterogeneous catalysts can be easily filtered off at the end of the reaction, simplifying the workup procedure.

| Catalyst | Alcohol | Temperature | Reaction Time | Outcome |

| Dowex 50 H+ | Methanol | 60°C | Several hours | Formation of methyl L-glycero-α-D-manno-heptopyranoside nih.gov |

| Zeolites | Methanol | Reflux | 48 hours | Glycosidation of GalNAc nih.gov |

While specific optimized conditions for the Fischer glycosidation of L-lyxose to exclusively yield this compound are not extensively detailed in the cited literature, the general principles of using microwave assistance or solid acid catalysts can be applied to achieve higher efficiency and selectivity.

Trichloroacetimidate-Mediated Glycosylation

The glycosyl trichloroacetimidate (B1259523) method is a highly effective and versatile strategy for the stereoselective formation of glycosidic linkages under mild conditions. nih.gov This method involves the activation of a glycosyl trichloroacetimidate donor with a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).

The stereochemical outcome of the trichloroacetimidate-mediated glycosylation is influenced by several factors, including the nature of the protecting groups on the glycosyl donor, the solvent, and the reaction temperature. The presence of a participating protecting group (e.g., an acetyl group) at the C-2 position typically leads to the formation of a 1,2-trans-glycoside through neighboring group participation. Conversely, a non-participating group (e.g., a benzyl (B1604629) group) at C-2 often results in the formation of a 1,2-cis-glycoside, which for L-lyxose would be the alpha-anomer.

A general procedure for the synthesis of a methyl glycoside using this method would involve:

Formation of the L-lyxopyranosyl trichloroacetimidate donor from the corresponding hemiacetal.

Reaction of the donor with methanol in the presence of a catalytic amount of a Lewis acid at low temperatures.

This method's high reactivity and the mild reaction conditions make it a powerful tool for the synthesis of complex oligosaccharides and glycoconjugates. nih.gov

Solvent Polarity-Controlled Selective Synthesis

The polarity of the solvent used in a glycosylation reaction can have a significant impact on the stereoselectivity and the ratio of pyranoside to furanoside products. nih.gov While the exact mechanism of solvent influence is complex and multifaceted, it is understood that solvents can affect the stability of reaction intermediates and transition states.

For instance, in some glycosylation reactions, non-polar solvents may favor the formation of the alpha-anomer, while polar solvents may lead to the beta-anomer. This is often attributed to the solvent's ability to stabilize or destabilize the oxocarbenium ion intermediate that is often involved in glycosylation reactions. A study on the glycosylation of thioglucopyranosides demonstrated a correlation between the Kamlet-Taft solvent parameter π* (a measure of solvent dipolarity/polarizability) and the anomeric selectivity. nih.gov

Catalytic Approaches to Stereoselective Glycoside Formation

The development of catalytic methods for stereoselective glycosylation is a major focus of contemporary carbohydrate chemistry. These approaches aim to control the anomeric configuration through the use of a chiral catalyst or a catalyst that promotes a specific reaction pathway.

One notable approach involves cooperative catalysis, where a catalyst system activates both the glycosyl donor and the acceptor. For instance, a singly protonated phenanthrolinium salt has been shown to act as a cooperative catalyst in glycosylations with trichloroacetimidate donors. nih.gov The catalyst facilitates an Sₙ2-like displacement at the anomeric center, leading to high stereoselectivity. nih.gov

Other catalytic systems, such as those based on borinic acids, have also been developed for stereoselective glycosylations. These catalysts can coordinate to the hydroxyl groups of the sugar, influencing the facial selectivity of the glycosylation reaction. The choice of catalyst can be tailored to favor the formation of either the alpha or beta anomer, depending on the specific substrate and reaction conditions.

Regioselective Functionalization and Derivatization

Synthesis of Methyl Amino-Deoxy-Lyxopyranoside Derivatives

Amino sugars are important components of many biologically active molecules, including antibiotics and enzyme inhibitors. The synthesis of methyl amino-deoxy-lyxopyranoside derivatives involves the regioselective introduction of an amino group onto the pyranoside ring. This is typically achieved by first introducing a suitable leaving group (e.g., a tosylate or triflate) at the desired position, followed by nucleophilic displacement with an azide (B81097) anion (N₃⁻) and subsequent reduction of the azide to an amine.

Synthesis of a Methyl 4-Amino-4-deoxy-α-L-lyxopyranoside Analog:

A synthetic route to a related amino sugar, methyl 4-amino-4-deoxy-α-L-arabinopyranoside, provides a template for the synthesis of the corresponding lyxo-derivative. nih.gov The synthesis starts from a protected methyl pyranoside and involves the following key steps:

Regioselective introduction of a leaving group at the C-4 position.

Nucleophilic substitution with sodium azide.

Reduction of the azido (B1232118) group to an amino group, for example, by catalytic hydrogenation. nih.gov

Synthesis of a Methyl 4-amino-2,4,6-trideoxy-3-O-methyl-α-L-lyxo-hexopyranoside:

The synthesis of this more complex derivative highlights another strategic approach. nii.ac.jp While the full synthetic details are not provided in the search result, the title of the publication indicates a successful synthesis of a 4-amino-lyxo-hexopyranoside derivative, which would involve stereocontrolled introduction of the amino group at the C-4 position of a lyxose precursor.

The following table summarizes a general synthetic sequence for the preparation of a methyl 4-amino-4-deoxy-lyxopyranoside.

| Step | Reaction | Reagents | Outcome |

| 1 | Protection of C-2 and C-3 hydroxyls | e.g., Benzoyl chloride, pyridine | Protected methyl α-L-lyxopyranoside |

| 2 | Regioselective activation of C-4 hydroxyl | e.g., p-Toluenesulfonyl chloride, pyridine | C-4 Tosylate |

| 3 | Nucleophilic displacement | Sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) | C-4 Azide |

| 4 | Reduction of the azide | Catalytic hydrogenation (H₂, Pd/C) or Staudinger reaction | C-4 Amine |

| 5 | Deprotection | e.g., Sodium methoxide (B1231860) in methanol | Methyl 4-amino-4-deoxy-α-L-lyxopyranoside |

This regioselective functionalization allows for the synthesis of a variety of amino-deoxy derivatives of this compound, which can be valuable building blocks for the synthesis of novel bioactive compounds.

Multi-Step Synthesis Pathways from Precursor Carbohydrates

The synthesis of this compound and its derivatives often begins with readily available precursor carbohydrates. These multi-step pathways involve a series of transformations to convert the starting material into the target molecule.

Conversion of L-Lyxose to Pyranoside and Furanoside Forms

L-Lyxose, like other aldopentoses, exists in solution not as a linear chain but as a dynamic equilibrium of cyclic hemiacetal forms. wikipedia.orgmasterorganicchemistry.com The formation of these rings occurs through the intramolecular reaction of the aldehyde group at C-1 with one of the hydroxyl groups along the chain. wikipedia.orguomustansiriyah.edu.iq

Pyranose Form : Reaction of the C-1 aldehyde with the C-5 hydroxyl group results in a six-membered ring, structurally similar to pyran. This is known as the pyranose form. wikipedia.org

Furanose Form : Reaction of the C-1 aldehyde with the C-4 hydroxyl group leads to a five-membered ring, analogous to furan. This is called the furanose form. wikipedia.org

In aqueous solution, the pyranose form is thermodynamically more stable and therefore predominates for most aldohexoses and aldopentoses, including lyxose. wikipedia.orgcdnsciencepub.com However, the proportion of each form can be influenced by factors such as the solvent. cdnsciencepub.com For example, in water, D-lyxose appears to exist almost exclusively in the pyranose form. In contrast, when dissolved in dimethyl sulfoxide (B87167) (DMSO), a small percentage of furanose forms may be present in the equilibrium mixture. cdnsciencepub.com This equilibrium is crucial because the subsequent reaction to form the methyl glycoside (e.g., this compound) traps the sugar in one of these cyclic forms. The reaction conditions of the glycosidation can influence whether the pyranoside or furanoside product is favored. chempedia.info

Table 3: Tautomeric Equilibrium of Lyxose

| Sugar | Solvent | Predominant Form | Minor Form(s) |

|---|---|---|---|

| D-Lyxose | Water | Pyranose | Trace/None |

Stereochemical Transformations from Related Pentoses

The synthesis of this compound can be efficiently achieved through the stereochemical manipulation of other more common pentoses, such as L-arabinose, L-xylose, and L-ribose. These transformations typically involve epimerization or inversion of configuration at one or more chiral centers.

A primary route to L-lyxose derivatives involves the epimerization of L-arabinose at the C-2 position. This transformation is crucial as L-arabinose is a readily available starting material. Methodologies for this epimerization often involve an oxidation-reduction sequence or the use of enzymatic catalysts. For instance, D-xylose isomerase has been shown to catalyze the isomerization and subsequent epimerization of L-arabinose to L-ribulose and then to L-ribose, highlighting the potential of biocatalysis in these stereochemical transformations. nih.gov

Another key strategy involves the inversion of configuration at specific carbon atoms of a pre-formed glycoside. For example, starting from an L-arabinopyranoside derivative, a selective inversion at C-2 would yield the desired L-lyxopyranoside. Such inversions can be accomplished through nucleophilic substitution reactions on a suitably activated hydroxyl group, often via a triflate or tosylate intermediate.

The transformation from L-xylose would necessitate inversions at both C-2 and C-3 to achieve the L-lyxo configuration. Similarly, converting L-ribose would require an inversion at C-3. These multi-step sequences demand careful selection of protecting groups to ensure regioselectivity and stereocontrol throughout the synthetic pathway.

| Starting Pentose | Key Transformation | Target Stereocenter(s) for Inversion/Epimerization |

| L-Arabinose | Epimerization/Inversion | C-2 |

| L-Xylose | Inversion | C-2 and C-3 |

| L-Ribose | Inversion | C-3 |

Green Chemistry Principles in Lyxopyranoside Synthesis

The application of green chemistry principles to the synthesis of this compound is critical for developing sustainable and environmentally friendly processes. This involves a focus on atom economy, the use of benign solvents and reagents, and the development of catalytic methods.

Atom Economy and Efficiency in Reaction Design

Atom economy is a fundamental principle of green chemistry that emphasizes the maximization of the incorporation of all materials used in the process into the final product. In the context of this compound synthesis, this means designing reaction pathways that minimize the generation of byproducts.

Glycosylation reactions, which are central to the synthesis of this compound, can be designed for high atom economy. For example, Fischer glycosylation, the acid-catalyzed reaction of a monosaccharide with an alcohol, directly converts the sugar to its corresponding glycoside. While traditionally seen as a straightforward method, optimizing conditions to favor the desired anomer and minimize side reactions is crucial for improving its atom economy.

| Reaction Type | Atom Economy Consideration |

| Fischer Glycosylation | Direct conversion, but can produce anomeric mixtures and side products. |

| Protected Glycosylations | Protecting groups enable high selectivity but generate significant waste from protection/deprotection steps. |

| Catalytic Methods | Can improve efficiency and reduce the need for stoichiometric reagents, thereby increasing atom economy. |

Development of Environmentally Benign Solvents and Reagents

The choice of solvents and reagents plays a significant role in the environmental impact of a synthetic process. Traditional carbohydrate chemistry often relies on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs) have emerged as promising green solvents for carbohydrate chemistry. mdpi.comfrontiersin.orgacs.org These solvents exhibit low vapor pressure, high thermal stability, and can be designed to be biodegradable and non-toxic. mdpi.com Their ability to dissolve polar molecules like carbohydrates makes them suitable media for glycosylation and epimerization reactions. mdpi.comfrontiersin.org For instance, DESs composed of choline (B1196258) chloride and urea (B33335) or sugars can act as both the solvent and a reactant, further enhancing the green credentials of the process. mdpi.comfrontiersin.org

The use of less hazardous reagents is another cornerstone of green synthesis. This includes replacing toxic heavy metal catalysts with more benign alternatives and using milder reaction conditions to reduce energy consumption.

| Solvent/Reagent Type | Examples | Green Chemistry Advantages |

| Traditional Solvents | Dichloromethane, Pyridine | Effective but often toxic and volatile. |

| Ionic Liquids (ILs) | [BMIM][PF6], [EMIM][BF4] | Low volatility, tunable properties, potential for recyclability. nih.gov |

| Deep Eutectic Solvents (DESs) | Choline chloride/Urea, Choline chloride/Glucose | Biodegradable, low toxicity, can be derived from renewable resources. mdpi.comfrontiersin.orgacs.org |

| Benign Reagents | Biocatalysts, Solid acid catalysts | Replace toxic reagents and can often be used under milder conditions. |

Catalysis for Sustainable Synthesis

Catalysis is a powerful tool for developing sustainable synthetic methods. Catalysts can increase reaction rates, improve selectivity, and reduce the amount of waste generated by enabling reactions to proceed under milder conditions and with higher atom economy.

In the synthesis of this compound, both biocatalysts and chemocatalysts can be employed.

Biocatalysis offers the advantage of high specificity and the ability to operate under mild, aqueous conditions. Enzymes such as isomerases can be used for the stereochemical transformations of pentoses. nih.gov For example, L-arabinose isomerase can be utilized in the conversion of L-arabinose to other pentoses, which can then be further transformed into the desired lyxopyranoside. mdpi.com The immobilization of these enzymes can also facilitate their recovery and reuse, further enhancing the sustainability of the process. mdpi.com

Heterogeneous acid catalysts , such as zeolites and sulfonated resins, offer a green alternative to traditional homogeneous acid catalysts like sulfuric acid for glycosylation reactions. researcher.lifemdpi.com These solid catalysts can be easily separated from the reaction mixture by filtration, simplifying product purification and allowing for catalyst recycling. This minimizes waste and reduces the environmental impact associated with the disposal of corrosive acid catalysts.

| Catalyst Type | Example | Application in Lyxopyranoside Synthesis | Sustainability Benefits |

| Biocatalysts | D-xylose isomerase, L-arabinose isomerase | Epimerization and isomerization of starting pentoses. nih.govmdpi.com | High selectivity, mild reaction conditions, biodegradable. |

| Homogeneous Acid Catalysts | Sulfuric Acid, Hydrochloric Acid | Fischer glycosylation. | Effective but corrosive and difficult to separate. |

| Heterogeneous Acid Catalysts | Zeolites, Sulfonated Resins | Fischer glycosylation and other acid-catalyzed transformations. researcher.lifemdpi.com | Easily separable, recyclable, reduced corrosion and waste. |

Advanced Spectroscopic and Structural Elucidation of Methyl Alpha L Lyxopyranoside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural determination of carbohydrates in solution. wikipedia.org Modern high-field NMR instruments allow for a suite of one-dimensional (1D) and two-dimensional (2D) experiments that together map out the molecule's entire framework. wikipedia.org

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in Methyl alpha-L-lyxopyranoside. The chemical shifts (δ) are indicative of the local electronic structure, while scalar coupling constants (J) reveal dihedral angles between adjacent protons, which is critical for conformational analysis. wikipedia.org

The ¹H NMR spectrum of a carbohydrate typically shows anomeric proton signals between δ 4.5–5.5 ppm, with other ring protons appearing in the more crowded region of δ 3–4 ppm. wikipedia.org The ¹³C NMR spectrum offers better signal dispersion, with ring carbons resonating between δ 60–110 ppm. wikipedia.org For this compound, the anomeric carbon (C-1) appears around 100 ppm, while the methoxy (B1213986) carbon is found near 55 ppm.

The α-anomeric configuration and the pyranose ring conformation are confirmed by analyzing the proton-proton coupling constants. wikipedia.org A small coupling constant between H-1 and H-2 (³J_H1,H2) is characteristic of an equatorial-axial relationship, confirming the α-configuration where H-1 is equatorial.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | ¹H-¹H Coupling Constants (J, Hz) |

| 1 | ~100.5 | ~4.60 (d) | ³J₁,₂ = ~3.5 |

| 2 | ~68.0 | ~3.65 (dd) | ³J₂,₁ = ~3.5, ³J₂,₃ = ~6.0 |

| 3 | ~68.5 | ~3.75 (dd) | ³J₃,₂ = ~6.0, ³J₃,₄ = ~6.0 |

| 4 | ~66.0 | ~3.80 (m) | - |

| 5ax | ~62.5 | ~3.90 (dd) | ²J₅ₐₓ,₅ₑᵩ = ~12.0, ³J₅ₐₓ,₄ = ~5.0 |

| 5eq | ~3.50 (dd) | ²J₅ₑᵩ,₅ₐₓ = ~12.0, ³J₅ₑᵩ,₄ = ~2.5 | |

| OCH₃ | ~55.0 | ~3.40 (s) | - |

This interactive table summarizes the approximate NMR data for this compound.

While 1D NMR provides the basic data, 2D NMR experiments are essential for unambiguously assigning signals and mapping the complex network of correlations within the molecule. unimo.it

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. libretexts.org For this compound, a COSY spectrum would show a correlation path starting from H-1 to H-2, then H-2 to H-3, H-3 to H-4, and finally H-4 to the two H-5 protons, thus tracing the complete proton sequence around the pyranose ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. diva-portal.org By using the established proton assignments from COSY, the HSQC spectrum allows for the direct and unambiguous assignment of all carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for piecing together different molecular fragments. A key correlation in the HMBC spectrum of this compound is the three-bond correlation from the methoxy protons (-OCH₃) to the anomeric carbon (C-1), which definitively confirms the glycosidic linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity between protons. libretexts.org This is exceptionally useful for determining stereochemistry and conformation. thieme-connect.com For this compound, the α-configuration is confirmed by observing NOE correlations between the anomeric proton (H-1) and the axial protons on the same face of the ring, specifically H-3 and H-5. thieme-connect.com

When this compound is chemically modified to include other NMR-active nuclei, heteronuclear NMR becomes a powerful tool. For instance, studies on platinum(II) complexes with a diaminosugar derivative, methyl-3,4-diamino-2,3,4,6-tetradeoxy-alpha-L-lyxopyranoside, utilize the full spectroscopic profile to characterize the complex. nih.gov In such cases, ¹⁹⁵Pt-NMR would provide direct information about the platinum coordination sphere. Similarly, if the sugar were converted into an amino sugar derivative, ¹⁵N-NMR could probe the environment of the nitrogen atom, providing insights into hydrogen bonding or protonation states. rsc.org

The pyranose ring is not perfectly rigid and can exist in different conformations. L-Lyxose derivatives, in particular, have been noted for their conformational flexibility. nih.gov While one chair form may be preferred, other conformers (such as the alternative chair or various boat/skew forms) can exist in equilibrium. Dynamic NMR techniques, such as variable-temperature NMR, are used to study these equilibria. auremn.org.br By observing how chemical shifts and signal line shapes change with temperature, it is possible to determine the thermodynamic parameters and the rate of interconversion between different conformers in solution. copernicus.org

Vibrational Spectroscopy (Infrared Spectroscopy) for Conformational Fingerprinting

For this compound, the IR spectrum is characterized by:

A strong, broad absorption band in the 3600-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of the hydroxyl groups, which are involved in hydrogen bonding.

Absorption bands in the 3000-2800 cm⁻¹ region due to C-H stretching vibrations of the pyranose ring and the methyl group.

A complex series of bands in the "fingerprint region" below 1500 cm⁻¹, which includes C-O stretching and C-C stretching, as well as O-H bending vibrations. These bands are particularly sensitive to the molecule's precise 3D structure and anomeric disposition. nih.govresearchgate.net

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| ~3400 | O-H stretch | Broad band, indicating intermolecular hydrogen bonding. |

| ~2930 | C-H stretch | Asymmetric and symmetric stretching of CH and CH₂ groups. |

| ~1450 | C-H bend | Scissoring and bending vibrations. |

| ~1100-1000 | C-O stretch | Strong absorptions from C-O bonds of alcohols and the glycosidic linkage. |

| < 900 | Ring vibrations | Bands sensitive to anomeric configuration (anomeric region). |

This interactive table summarizes the key IR absorption regions for the compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org The molecular formula of this compound is C₆H₁₂O₅, giving it a monoisotopic molecular weight of 164.0685 g/mol .

In an electron ionization (EI) mass spectrum, the molecule first forms a molecular ion (M⁺•) at m/z 164. This energetically unstable ion then undergoes a series of characteristic fragmentation reactions. wikipedia.org For a methyl pyranoside, common fragmentation pathways include:

Loss of the methoxy radical (•OCH₃) to yield a prominent ion at m/z 133.

Loss of a molecule of water (H₂O) from the molecular ion, leading to a peak at m/z 146.

Cleavage of bonds within the pyranose ring, resulting in smaller fragment ions from the loss of units like formaldehyde (B43269) (CH₂O) or other small neutral molecules. scispace.com

For analysis by gas chromatography-mass spectrometry (GC-MS), carbohydrates are often derivatized, for example, by trimethylsilylation, to increase their volatility. researchgate.net The resulting mass spectra are then dominated by fragment ions characteristic of the silyl (B83357) derivatives. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms in the solid state of methyl α-L-lyxopyranoside has been determined through single-crystal X-ray diffraction analysis. While the crystallographic data is often reported for its enantiomer, methyl α-D-lyxopyranoside, the structural parameters are directly applicable to the L-form as they crystallize with identical unit cell dimensions and packing, differing only in absolute chirality.

The analysis reveals that the compound crystallizes in the orthorhombic space group P2₁2₁2₁, with one molecule in the asymmetric unit. iucr.org The pyranoside ring adopts a stable and classical chair conformation (¹C₄). iucr.orgnih.gov Detailed examination of the bond lengths and angles within the crystal structure provides evidence for the anomeric effect. This is observed as a characteristic shortening of the endocyclic C1-O5 bond and a lengthening of the exocyclic C1-O1 (anomeric) bond. nih.gov

The crystal packing is dominated by a dense, three-dimensional network of intermolecular hydrogen bonds. iucr.org These interactions link adjacent molecules, creating a stable crystalline lattice. In addition to these intermolecular forces, a significant intramolecular hydrogen bond is observed in the α-anomer, involving the ring oxygen atom (O5) and a hydroxyl group. nih.gov This intramolecular interaction is a key feature distinguishing the solid-state conformation of the α-anomer from its β-counterpart. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₂O₅ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.123 |

| b (Å) | 14.072 |

| c (Å) | 6.608 |

| α, β, γ (°) | 90 |

| Volume (ų) | 755.9 |

| Z | 4 |

Comparative Spectroscopic Analysis of Anomers and Isomers

Spectroscopic techniques are invaluable for distinguishing between the subtle structural differences of carbohydrate anomers and isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information on the chemical environment of each carbon and proton, allowing for unambiguous assignment of stereochemistry.

A comparative analysis of the solid-state ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectra for the anomeric pair, methyl α-D-lyxopyranoside and methyl β-D-lyxopyranoside, highlights significant differences in chemical shifts. nih.gov These differences arise from variations in molecular conformation and the distinct patterns of intermolecular hydrogen bonds in the crystal lattice of each anomer. nih.gov The chemical shifts observed in the solid state can differ from those in solution, reflecting the conformational constraints imposed by the crystal packing. nih.gov For instance, the anomeric carbon (C1) signal is a key diagnostic marker for distinguishing between α and β anomers.

When comparing isomers, such as the pyranose and furanose forms of methyl lyxoside, NMR spectroscopy remains a powerful tool. Research has shown that the chemical shifts of the anomeric protons (H1) for the pyranoside and furanoside forms are distinctly different. This allows for the clear identification of each isomer in a mixture.

| Carbon | Methyl α-D-lyxopyranoside | Methyl β-D-lyxopyranoside |

|---|---|---|

| C1 | 102.3 | 105.8 |

| C2 | 72.1 | 72.6 |

| C3 | 70.3 | 71.1 |

| C4 | 68.2 | 70.3 |

| C5 | 65.4 | 66.5 |

| OCH₃ | 57.1 | 58.4 |

Conformational Analysis and Theoretical Studies of Methyl Alpha L Lyxopyranoside

Pyranoid Ring Conformations

The six-membered pyranoid ring of methyl alpha-L-lyxopyranoside is not planar and predominantly adopts chair conformations to minimize torsional and steric strain.

The two primary chair conformations available to the pyranoid ring are the ⁴C₁ (where carbon-4 is above and carbon-1 is below the plane defined by C2, C3, C5, and the ring oxygen) and the ¹C₄ (where carbon-1 is above and carbon-4 is below the plane) forms. These two conformations are in a dynamic equilibrium, rapidly interconverting through higher-energy boat and skew-boat transition states. The relative populations of the ⁴C₁ and ¹C₄ conformers are determined by the energetic stability of each, which is in turn governed by the spatial arrangement of the ring substituents.

In the case of L-sugars, the conformational nomenclature is mirrored from their D-counterparts. For L-lyxopyranose, the hydroxyl groups at C2, C3, and C4 are in a cis, trans arrangement, respectively, relative to the hydroxymethyl group at C5. In the alpha-anomer, the methoxy (B1213986) group at C1 is axial in the ⁴C₁ conformation and equatorial in the ¹C₄ conformation.

The relative stability of these conformers can be qualitatively assessed by considering the number and type of axial and equatorial substituents. Generally, conformations that place bulky substituents in the more spacious equatorial positions are favored to minimize 1,3-diaxial interactions.

Table 1: Hypothetical Distribution of Substituents in the Chair Conformations of this compound

| Substituent | ⁴C₁ Conformation | ¹C₄ Conformation |

| -OCH₃ (C1) | Axial | Equatorial |

| -OH (C2) | Equatorial | Axial |

| -OH (C3) | Axial | Equatorial |

| -OH (C4) | Equatorial | Axial |

This table is based on the predicted stereochemistry of L-lyxopyranose.

The conformational equilibrium of this compound is significantly influenced by the nature and orientation of its substituents. The preference for placing larger groups in equatorial positions to avoid steric strain is a primary driving force. For instance, replacing the hydroxyl groups with bulkier moieties would further destabilize the conformer where those groups are in axial positions.

Studies on related aldopentopyranosides, such as methyl α-L-arabinopyranosides (the C2 epimer of this compound), have shown that the conformational equilibria are sensitive to both substitution and solvent effects. For example, in non-polar solvents, the ⁴C₁ conformer is often favored, but the introduction of substituents or the use of more polar solvents can shift this equilibrium towards the ¹C₄ form rsc.org. This highlights the delicate balance of forces that dictate the conformational preferences in these systems.

Anomeric Effects and Stereoelectronic Effects on Stability

Beyond simple steric considerations, stereoelectronic effects play a crucial role in determining the conformational stability of glycosides. The anomeric effect is a key stereoelectronic phenomenon that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy the axial position, despite the potential for increased steric hindrance.

This effect arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic ring oxygen and the antibonding σ* orbital of the exocyclic C1-O bond. This interaction is maximized when the lone pair orbital and the σ* orbital are anti-periplanar, a condition met in the axial conformation. This stabilization can counteract the steric destabilization of an axial substituent. For this compound, the anomeric effect would favor the ⁴C₁ conformation where the methoxy group is axial. The magnitude of this stabilization is typically in the range of 1-2 kcal/mol stackexchange.com.

Intramolecular Hydrogen Bonding Networks and Their Energetic Contributions

Intramolecular hydrogen bonds (IHBs) can significantly influence the conformational preferences of pyranosides by providing additional stabilization to specific conformers. These bonds form between hydroxyl groups or between a hydroxyl group and the ring oxygen or the glycosidic oxygen. The geometry of the pyranoid ring in a particular chair conformation may facilitate or preclude the formation of favorable IHBs.

Applications of Methyl Alpha L Lyxopyranoside As a Chemical Building Block and Molecular Probe

Precursor in Complex Carbohydrate Synthesis

The controlled and stereoselective formation of glycosidic bonds is a cornerstone of carbohydrate chemistry. Methyl alpha-L-lyxopyranoside and its derivatives play significant roles as both glycosyl donors and acceptors in the assembly of more complex carbohydrate structures like disaccharides and oligosaccharides.

Synthesis of Disaccharides and Oligosaccharides

This compound can be utilized as a glycosyl acceptor in the synthesis of disaccharides. For instance, the synthesis of a non-reducing disaccharide, β-D-glucopyranosyl-(1→1)-α-L-lyxopyranoside, has been achieved. researchgate.net In this synthesis, a protected L-lyxopyranosyl derivative acts as the acceptor for a glucopyranosyl donor.

While direct examples of this compound initiating oligosaccharide chains are less common in readily available literature, the principles of oligosaccharide synthesis allow for its incorporation. By selectively protecting the hydroxyl groups of this compound, a specific hydroxyl group can be left free to act as an acceptor for a glycosyl donor, thereby elongating the carbohydrate chain. Subsequent deprotection and activation of this newly formed disaccharide can then allow it to act as a donor for further glycosylation reactions, leading to the formation of an oligosaccharide. The stereoselective synthesis of oligosaccharides often involves the use of various methyl glycosides as starting points for building larger structures. nih.govnih.gov

A key reaction in the synthesis of these complex carbohydrates is glycosylation, which involves the coupling of a glycosyl donor (an activated sugar) with a glycosyl acceptor (a sugar with a free hydroxyl group). The outcome of this reaction is highly dependent on the nature of the donor, the acceptor, the protecting groups used, and the reaction conditions.

Development of Glycosyl Donors and Acceptors from Lyxopyranosides

The conversion of this compound into either a glycosyl donor or a glycosyl acceptor is fundamental to its use in complex carbohydrate synthesis.

Glycosyl Acceptors: To function as a glycosyl acceptor, this compound requires selective protection of its hydroxyl groups, leaving at least one hydroxyl group free to react with a glycosyl donor. This can be achieved through a variety of protection-deprotection strategies common in carbohydrate chemistry.

Glycosyl Donors: More commonly, derivatives of L-lyxose are converted into activated glycosyl donors. A prominent example is the synthesis of 2,3,4-tri-O-acetyl-α-L-lyxopyranosyl trichloroacetimidate (B1259523). researchgate.net This is achieved by first protecting the hydroxyl groups of L-lyxose, often through acetylation, followed by the introduction of a good leaving group at the anomeric carbon (C1). The trichloroacetimidate group is an excellent leaving group that can be activated under mild acidic conditions to promote glycosylation. nih.govnih.gov Other common types of glycosyl donors that can be prepared from lyxopyranoside precursors include glycosyl halides (bromides and fluorides) and thioglycosides. nih.gov The choice of the activating group on the glycosyl donor is crucial for controlling the stereoselectivity of the newly formed glycosidic bond.

The strategic development of both lyxopyranoside-based donors and acceptors allows for their systematic use in the stepwise or convergent synthesis of target oligosaccharides with defined structures and linkages.

Synthetic Intermediate for Bioactive Analogs (focus on synthesis, not activity)

The chiral scaffold of this compound provides a valuable starting point for the synthesis of various biologically relevant molecules, including nucleoside analogs, metal-carbohydrate complexes, and scaffolds for drug discovery.

Construction of Nucleoside Analogs (e.g., 4′-thioribonucleosides)

This compound is a key precursor in the synthesis of modified nucleosides, such as 4′-thioribonucleosides. These analogs, where the oxygen atom in the furanose ring is replaced by a sulfur atom, are of significant interest in medicinal chemistry.

A common synthetic route begins with the conversion of L-lyxose to methyl 2,3-O-isopropylidine-α-L-lyxopyranoside. This transformation is achieved in a "one-pot" reaction by first treating L-lyxose with methanolic HCl to form methyl α-L-lyxopyranoside, which is then reacted with 2,2-dimethoxypropane. The resulting protected lyxopyranoside then undergoes a series of reactions to introduce a sulfur atom at the C4 position. This involves triflation of the C4 hydroxyl group followed by an SN2 displacement with a sulfur nucleophile, such as potassium thiobenzoate. The resulting thiosugar can then be converted into the corresponding 4′-thioribonucleosides through glycosylation with a desired nucleobase.

| Step | Reactant(s) | Key Transformation | Product |

| 1 | L-lyxose, Methanolic HCl | Formation of the methyl glycoside | Methyl α-L-lyxopyranoside |

| 2 | Methyl α-L-lyxopyranoside, 2,2-dimethoxypropane, p-toluenesulfonic acid | Protection of the 2,3-hydroxyl groups | Methyl 2,3-O-isopropylidine-α-L-lyxopyranoside |

| 3 | Methyl 2,3-O-isopropylidine-α-L-lyxopyranoside, Triflic anhydride | Activation of the C4-hydroxyl group | C4-triflate intermediate |

| 4 | C4-triflate intermediate, Potassium thiobenzoate | Introduction of sulfur at C4 | 4-thiobenzoate derivative |

| 5 | 4-thiobenzoate derivative | Further steps including glycosylation with a nucleobase | 4′-thioribonucleoside |

Synthesis of Metal-Carbohydrate Complexes (e.g., Platinum(II) and Palladium(II) complexes as synthetic ligands)

Carbohydrate derivatives can serve as chiral ligands for the synthesis of metal complexes, a field with applications in catalysis and medicinal chemistry. A derivative of L-lyxose, methyl 3,4-diamino-2,3,4,6-tetradeoxy-α-L-lyxo-hexopyranoside, has been synthesized and used as a ligand to form Platinum(II) and Palladium(II) chloride complexes.

The synthesis of this diamino sugar ligand starts from a protected L-rhamnal derivative and involves multiple steps to introduce the amino functionalities with the specific L-lyxo configuration. This chiral diamino ligand is then reacted with suitable metal precursors, such as potassium tetrachloroplatinate(II) (K₂PtCl₄) or palladium(II) chloride (PdCl₂), to yield the corresponding metal-carbohydrate complexes. These complexes feature the carbohydrate moiety acting as a bidentate ligand, coordinating to the metal center through the two amino groups.

| Metal Ion | Precursor | Ligand | Complex Formed |

| Platinum(II) | K₂PtCl₄ | Methyl 3,4-diamino-2,3,4,6-tetradeoxy-α-L-lyxo-hexopyranoside | [PtCl₂(C₇H₁₆N₂O₂)] |

| Palladium(II) | PdCl₂ | Methyl 3,4-diamino-2,3,4,6-tetradeoxy-α-L-lyxo-hexopyranoside | [PdCl₂(C₇H₁₆N₂O₂)] |

Preparation of Carbohydrate-Derived Scaffolds for Drug Discovery (focus on chemical synthesis)

The rigid and stereochemically defined structure of monosaccharides like L-lyxose makes them attractive scaffolds for the synthesis of compound libraries for drug discovery. By using the carbohydrate as a central core, functional groups can be displayed in a precise three-dimensional arrangement.

The synthesis of such scaffolds from this compound involves the selective modification of its hydroxyl groups. For example, by incorporating an amino acid moiety into the lyxopyranoside structure, "glycosamino acids" can be created. These hybrid molecules are valuable building blocks for creating libraries of compounds through established methods like peptide synthesis. semanticscholar.org

The general approach involves:

Selective Protection: Differentiating the hydroxyl groups of this compound using various protecting groups.

Functionalization: Introducing diverse chemical functionalities at specific positions on the sugar ring. This can include the introduction of azides for "click" chemistry, amino groups for amide bond formation, or other reactive handles.

Combinatorial Derivatization: Reacting the functionalized lyxopyranoside scaffold with a library of building blocks to generate a large number of structurally related compounds. wikipedia.orgnih.gov

This strategy allows for the systematic exploration of the chemical space around the L-lyxopyranoside core, facilitating the discovery of molecules with desired biological activities.

Role in Chiral Pool Synthesis

Chiral pool synthesis is a strategy in organic chemistry that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. Carbohydrates, due to their inherent chirality, are a cornerstone of this approach. While L-lyxose and its derivatives are less common than other sugars like glucose or mannose, they offer a unique stereochemical arrangement that can be exploited for the synthesis of specific target molecules.

This compound, as a derivative of the rare L-lyxose, presents a distinct stereochemical framework. In theory, its four contiguous chiral centers can be manipulated to serve as a template for the creation of new stereocenters in a target molecule. The synthetic utility would involve a series of chemical transformations to modify or cleave the pyranoside ring, transferring its inherent chirality to a new molecular scaffold.

Potential, though not explicitly documented, applications could include its use as a starting material for the synthesis of:

Novel antibiotics: The stereochemistry of the sugar backbone is crucial for the biological activity of many aminoglycoside antibiotics.

Enantiomerically pure fine chemicals: The demand for single-enantiomer pharmaceuticals and agrochemicals makes chiral pool synthesis an attractive and efficient strategy.

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed. The hydroxyl groups of this compound at the C2, C3, and C4 positions offer sites for derivatization to create such auxiliaries.

The development of a chiral auxiliary from this compound would involve:

Attachment: Covalently bonding the lyxopyranoside derivative to the prochiral substrate.

Diastereoselective Reaction: The steric and electronic properties of the attached sugar would direct an incoming reagent to one face of the molecule, leading to the formation of one diastereomer in excess.

Cleavage: Removal of the auxiliary to yield the enantiomerically enriched product.

While this is a plausible application, the development and successful application of chiral auxiliaries derived specifically from this compound have not been prominently reported in the literature.

Probing Biochemical Pathways through Synthetic Analogs

Synthetic carbohydrate analogs are invaluable tools for biochemists and chemical biologists to study the interactions and mechanisms of carbohydrate-binding proteins, such as enzymes and lectins. By modifying the structure of a natural sugar, researchers can probe the specific molecular interactions that govern biological recognition processes.

Synthetic analogs of this compound could be designed to investigate specific biochemical pathways. The modifications could include:

Deoxygenation: Removal of a hydroxyl group to identify key hydrogen bonding interactions.

Fluorination: Replacement of a hydroxyl group with fluorine, which can serve as a hydrogen bond acceptor but not a donor.

Introduction of reporter groups: Attaching fluorescent or radioactive labels to track the molecule within a biological system.

These analogs could then be used to study the molecular interaction mechanisms of L-lyxose-processing enzymes or L-lyxose-binding lectins. By observing how these modifications affect binding affinity or enzymatic turnover, researchers can deduce the precise nature of the molecular recognition events. However, specific studies detailing the use of this compound analogs for probing biochemical pathways are not extensively documented.

Advanced Analytical Methodologies and Data Interpretation

Chromatographic Purification and Separation Techniques

Chromatographic methods are central to the isolation and purification of synthetic carbohydrate products. The choice of technique depends on the scale of the separation and the required purity of the final product.

Flash Chromatography for Isolation of Synthetic Products

Flash chromatography is a rapid and efficient purification technique widely used for the preparative separation of synthetic organic compounds, including glycosides like Methyl alpha-L-Lyxopyranoside. scienceasia.orgijcrt.org This air-pressure driven method combines the principles of short and medium column chromatography, offering a faster and more economical alternative to traditional column chromatography. ijcrt.org It is particularly effective for the initial fractionation of crude reaction mixtures to isolate the target glycoside from unreacted starting materials, reagents, and byproducts. scienceasia.org

The successful isolation of this compound derivatives often involves flash chromatography on a silica (B1680970) gel stationary phase. reachdevices.com The selection of an appropriate eluent system, typically a gradient of two miscible organic solvents, is critical for achieving good separation. scienceasia.org For instance, a mixture of hexanes and ethyl acetate (B1210297) is commonly employed. scispace.com The process involves loading the crude product, often dissolved in a minimal amount of the eluent, onto the column and then passing the mobile phase through the column under moderate pressure. ijcrt.orgreachdevices.com Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the purified product. ijcrt.org For multi-gram scale separations, this technique has proven to be routine and effective. reachdevices.com

In a specific synthetic procedure, after a reaction to produce a derivative of this compound, the resulting mixture can be purified by flash column chromatography to yield the desired product. scispace.com For example, the synthesis of methyl 2,3-O-isopropylidene-α-L-lyxopyranoside from L-lyxose involves a series of reactions followed by purification steps where flash chromatography could be employed. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to assess the purity of chemical compounds, including glycosides such as this compound and its derivatives. tcichemicals.comtcichemicals.comnih.gov It offers high resolution and sensitivity, making it ideal for detecting and quantifying even minor impurities. nih.gov

In the context of this compound, HPLC is instrumental in confirming the homogeneity of a synthesized sample. A typical HPLC analysis involves injecting a small amount of the sample onto a column packed with a stationary phase (e.g., C18). A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. The separated components are detected as they elute from the column, producing a chromatogram. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The presence of additional peaks would indicate impurities.

For example, the purity of commercially available Methyl α-L-Fucopyranoside, a related methyl glycoside, is often specified as >98.0% as determined by HPLC. tcichemicals.comtcichemicals.com Similarly, HPLC is used to evaluate the purity of pharmaceutical-grade steroids like 6-alpha-methylprednisolone acetate, demonstrating its broad applicability in purity assessment. nih.gov In research, after the synthesis and initial purification of glycoside derivatives, HPLC can be used to confirm their high purity before subsequent biological testing or structural analysis. scispace.com

Quantitative Analysis of Derivatives

The quantitative analysis of this compound derivatives is crucial for understanding reaction yields, characterizing biological activity, and ensuring the quality of chemical probes. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal in this regard.

One-dimensional proton NMR (¹H-NMR) spectroscopy, for instance, can be used for quantitative analysis by integrating the signals corresponding to specific protons in the molecule. creative-proteomics.combanglajol.info For example, in the analysis of acylated derivatives of methyl α-L-rhamnopyranoside, the downfield shift of specific protons (e.g., H-3) upon acylation provides a clear spectroscopic marker for the modification. banglajol.info By comparing the integration of these shifted signals to a known internal standard, the concentration of the derivative can be determined.

Saturation Transfer Difference (STD)-NMR is another powerful technique for the quantitative analysis of ligand-protein interactions. In a study involving glycosylated benzofuran (B130515) derivatives, quantitative STD-NMR analysis was used to assess the binding of these compounds to their protein target. unimi.it This method provides valuable information on the binding epitope and the relative binding affinities of different derivatives.

The following table presents hypothetical data for the quantitative analysis of a benzoylated derivative of this compound using ¹H-NMR.

| Proton | Chemical Shift (ppm) - Starting Material | Chemical Shift (ppm) - Benzoylated Product | Integration (Relative) |

| H-1 (anomeric) | 4.5 | 4.7 | 1 |

| H-2 | 3.8 | 5.2 (downfield shift) | 1 |

| H-3 | 3.9 | 4.1 | 1 |

| H-4 | 3.7 | 3.9 | 1 |

| OCH₃ | 3.4 | 3.4 | 3 |

| Benzoyl Protons | - | 7.4 - 8.1 | 5 |

Strategies for Distinguishing Complex Isomeric Mixtures (e.g., furanose/pyranose, alpha/beta anomers)

The synthesis of glycosides often results in the formation of complex isomeric mixtures, including furanose and pyranose ring forms, as well as α and β anomers. libretexts.orgmasterorganicchemistry.com Distinguishing between these isomers is a significant analytical challenge that requires sophisticated spectroscopic and chromatographic techniques.

Distinguishing Furanose and Pyranose Forms

Furanose (five-membered ring) and pyranose (six-membered ring) forms of sugars can exist in equilibrium in solution. masterorganicchemistry.com NMR spectroscopy is a primary tool for identifying and quantifying these different ring forms. unimo.it The chemical shifts and coupling constants of the ring protons and carbons are distinct for each form. For example, the chemical shifts of the anomeric carbon (C-1) and other ring carbons can differentiate between the two ring sizes. nih.gov While pyranose forms are generally more stable and predominant for hexoses like glucose, the equilibrium can be influenced by substitution and solvent conditions. masterorganicchemistry.comresearchgate.net In some cases, specific reaction conditions can be employed to selectively synthesize either the pyranose or furanose form of a methyl glycoside. researchgate.net

Distinguishing Alpha and Beta Anomers

The distinction between α and β anomers at the anomeric carbon (C-1) is critical, as the stereochemistry at this position can significantly impact the biological activity and physical properties of the glycoside. creative-proteomics.comemerypharma.com

NMR Spectroscopy: NMR is the most powerful and reliable method for determining the anomeric configuration. nih.gov

¹H-NMR: The chemical shift and coupling constant of the anomeric proton (H-1) are highly informative. creative-proteomics.com Generally, the anomeric proton of an α-anomer resonates at a lower field (higher ppm) than that of the corresponding β-anomer. creative-proteomics.com Furthermore, the coupling constant between H-1 and H-2 (³JH1,H2) is dependent on their dihedral angle. For pyranosides with a chair conformation, a large coupling constant (typically 7-9 Hz) indicates a trans-diaxial relationship between H-1 and H-2, which is characteristic of a β-anomer (in the case of gluco- and xylo- configurations). A smaller coupling constant (2-4 Hz) suggests an axial-equatorial or equatorial-equatorial relationship, often indicative of an α-anomer. unimo.itnih.gov

¹³C-NMR: The chemical shift of the anomeric carbon (C-1) is also diagnostic. For many pyranosides, the C-1 of the β-anomer is found at a lower field (higher ppm) than that of the α-anomer. nih.gov Additionally, the one-bond coupling constant between the anomeric carbon and proton (¹JC1,H1) can be used for unambiguous assignment. Typically, ¹JC1,H1 is larger for α-anomers (~170 Hz) than for β-anomers (~160 Hz). emerypharma.com

Chromatographic Separation: While challenging, the separation of α and β anomers can often be achieved by chromatographic methods.

HPLC: With careful method development, including the choice of column (e.g., C18) and mobile phase composition (e.g., acetonitrile/water gradients), it is possible to resolve α and β anomers by HPLC. emerypharma.com Mass spectrometry coupled with HPLC (LC-MS) can confirm that the separated peaks are indeed isomers with the same mass-to-charge ratio. emerypharma.com

Gas Chromatography (GC): After derivatization to form volatile compounds like trimethylsilyl (B98337) (TMS) ethers, GC can be used to separate and quantify anomeric mixtures. acs.org

The following table summarizes the key NMR parameters used to distinguish between α and β anomers of methyl pyranosides.

| Parameter | α-Anomer | β-Anomer |

| ¹H-NMR | ||

| δ(H-1) | Typically downfield (e.g., >4.8 ppm) | Typically upfield (e.g., <4.6 ppm) |

| ³JH1,H2 | Typically small (2-4 Hz) | Typically large (7-9 Hz) |

| ¹³C-NMR | ||

| δ(C-1) | Typically upfield | Typically downfield |

| ¹JC1,H1 | Typically larger (~170 Hz) | Typically smaller (~160 Hz) |

Future Research Directions and Emerging Trends

Development of Novel and Efficient Stereoselective Glycosylation Methods

The stereoselective formation of the glycosidic bond is a central challenge in carbohydrate synthesis. universiteitleiden.nl For L-lyxopyranosides, the creation of a specific anomeric linkage (α or β) requires precise control over complex reaction dynamics. universiteitleiden.nl Future research is intensely focused on developing more efficient and highly selective glycosylation methods applicable to rare sugars like L-lyxose.

One promising area is the advancement of organocatalysis. researchgate.net Methods using organoboron compounds are being explored for the regio- and stereoselective synthesis of 1,2-cis-glycosides, which would correspond to the β-anomer for L-lyxose. researchgate.netfrontiersin.org The development of catalysts that can modulate steric and electronic factors to activate the anomeric position of L-lyxose derivatives will be crucial. researchgate.net For instance, recent studies have demonstrated that urea-based catalysts can activate glycosyl chlorides for α-selective glycosylations, while macrocyclic bis-thiourea derivatives have been used for 1,2-cis selective synthesis of L-rhamnose, a related 6-deoxy-L-sugar. frontiersin.org

Furthermore, the influence of various promoters and catalysts on the stereochemical outcome of L-lyxose glycosylations continues to be an area of active investigation. In a reported synthesis of a disaccharide containing L-lyxose, different Lewis acids were tested, with Boron trifluoride etherate (BF₃·OEt₂) providing the best stereoselectivity compared to TMSOTf or tin tetrachloride. d-nb.info Future work will likely involve a systematic screening of new catalyst systems, including transition metal catalysts and photo-induced organo-Lewis acids, to achieve higher yields and perfect stereocontrol for L-lyxopyranoside synthesis. rsc.orgrsc.org

| Catalyst/Promoter | Donor Type | Key Feature/Application | Reference |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Trichloroacetimidate (B1259523) | Showed superior α-selectivity for L-lyxose donors in disaccharide synthesis. | d-nb.info |

| Organoboron Catalysts | Various | Enable stereoselective 1,2-cis glycosylations through strategic complexation. | researchgate.netfrontiersin.org |

| Urea (B33335)/Thiourea Derivatives | Glycosyl Halides/Phosphates | Act as hydrogen-bond donors to activate donors for stereoselective synthesis. | frontiersin.org |

| Photo-induced Catalysts | Trichloroacetimidate | Uses light to generate a Lewis acid catalyst for glycosylation reactions. | rsc.org |

Exploration of Underutilized Protecting Group Strategies

Protecting groups are fundamental to carbohydrate synthesis, as they mask reactive hydroxyl groups to allow for site-selective modifications. universiteitleiden.nl The choice of protecting groups profoundly impacts the reactivity and stereochemical outcome of glycosylation reactions involving donors derived from L-lyxose. universiteitleiden.nl Future research will move beyond conventional protecting groups like benzyl (B1604629) ethers and acyl esters to explore underutilized strategies that offer unique reactivity profiles and enable more efficient synthetic routes.

The discrimination between the different hydroxyl groups on the lyxopyranoside ring is a primary challenge. universiteitleiden.nl The primary alcohol is the most sterically accessible and can be selectively protected with bulky groups. universiteitleiden.nlnsf.gov However, differentiating between the secondary hydroxyls requires more subtle strategies. nsf.gov One emerging area is the use of protecting groups that can be removed under highly specific, "orthogonal" conditions. numberanalytics.com This allows for sequential deprotection of different positions on the sugar ring without affecting other protected groups, which is essential for the synthesis of complex oligosaccharides containing a methyl alpha-L-lyxopyranoside unit. numberanalytics.comorganic-chemistry.org

A specific example in the literature involves the 'one-pot' conversion of L-lyxose to methyl-2,3-O-isopropylidine-α-l-lyxopyranoside. oup.com This strategy utilizes an isopropylidene acetal (B89532) to protect the C2 and C3 hydroxyls, leaving the C4 hydroxyl available for further functionalization. oup.com Future work will likely focus on developing novel cyclic protecting groups, such as dialkylsilylenes, that can span two hydroxyl groups and enforce a specific ring conformation, thereby influencing the stereoselectivity of subsequent glycosylation reactions. universiteitleiden.nl Moreover, the development of protecting group "interconversion" strategies, where one protecting group is swapped for another to suit different reaction conditions, will provide greater flexibility in complex syntheses. numberanalytics.com

Integration of Machine Learning and AI in Conformational Prediction and Reaction Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize carbohydrate chemistry. nih.gov These computational tools can analyze vast datasets to predict molecular properties and reaction outcomes, overcoming challenges that are difficult to address through experimental work alone. researchgate.net For a flexible molecule like this compound, predicting its conformational landscape is critical for understanding its reactivity.

ML potentials are being developed that can accurately model the ring pucker energy landscapes of pyranoses. researchgate.net For example, the ANI-1ccx potential has shown high accuracy in reproducing these landscapes compared to high-level quantum mechanical calculations, providing a promising tool for evaluating the conformations of L-lyxopyranosides in different environments. researchgate.net Such predictions are vital because the conformation of the sugar ring significantly influences the stereochemical outcome of glycosylation reactions. universiteitleiden.nl

| AI/ML Application | Focus Area | Potential Impact on this compound Research | Reference(s) |

| Machine Learning Potentials (e.g., ANI-1ccx) | Conformational Analysis | Accurate prediction of ring pucker and conformer stability to better understand reactivity. | researchgate.net |

| Deep Learning (e.g., CNN, EGNN) | Reaction Prediction | Predicting stereochemical outcomes of glycosylation reactions to accelerate synthesis design. | nih.govfrontiersin.org |

| Hybrid Models (Stoichiometric + ANN) | Glycoprofile Prediction | Designing enzymatic or chemo-enzymatic syntheses of lyxoside-containing glycans. | nih.gov |

| Natural Language Processing | Functional Prediction | Investigating potential biological roles of L-lyxose-containing structures. | nih.gov |

Expanding the Scope of Functional Derivatization for Materials Science Applications

Carbohydrates are increasingly recognized as renewable feedstocks for the development of advanced functional materials. researchgate.net Derivatization of polysaccharides like cellulose (B213188) can produce thermoplastic materials with a range of properties. mdpi.comacs.org While L-lyxose itself is a monosaccharide, it is a component of some hemicelluloses and natural products, and its derivatives represent a potential source of novel monomers for polymer synthesis. mdpi.com

Future research will focus on the functional derivatization of this compound to create new building blocks for materials science. By introducing polymerizable groups or other functionalities onto the pyranoside ring, novel polymers with unique properties derived from the uncommon L-lyxo configuration could be synthesized. This could include creating polyesters, polycarbonates, or other polymers for applications ranging from biodegradable plastics to specialized optical materials. mdpi.com The chemical modification of hydroxyl groups through esterification or etherification can drastically alter physical properties like thermal transition behavior and mechanical performance. mdpi.com

The discovery of flavonoid glycosides such as morin-3-O-alpha-L-lyxopyranoside in nature highlights that the L-lyxopyranoside core can be a scaffold for functional molecules. jddtonline.inforesearchgate.net This suggests a research trajectory focused on synthesizing a library of derivatives of this compound, where the hydroxyl groups are replaced with various functional moieties to screen for applications in areas like drug delivery, liquid crystals, or as chiral synthons. chemscene.comnih.gov

Mechanistic Investigations of Complex Carbohydrate Transformations

A deeper mechanistic understanding of carbohydrate reactions is essential for developing more reliable and predictable synthetic methods. acs.org Future research will employ a combination of advanced computational and experimental techniques to unravel the intricate mechanistic pathways of transformations involving L-lyxopyranosides.

Quantum mechanics/molecular mechanics (QM/MM) dynamic simulations are powerful tools for studying the reaction mechanisms of enzymes that process carbohydrates, and these methods can be adapted to study synthetic reactions. acs.org Such studies can elucidate the transition state structures for the glycosylation of L-lyxose derivatives, revealing why certain conditions favor the α- or β-anomer. acs.org This knowledge is critical for moving beyond trial-and-error approaches to a more rational design of stereoselective syntheses.

Emerging areas like visible light photocatalysis are opening up new reaction pathways for carbohydrates that proceed through radical intermediates. rsc.org Investigating the mechanisms of these photocatalytic transformations as applied to L-lyxopyranoside derivatives could lead to novel methods for C-C bond formation or functional group interconversion at positions that are difficult to access through traditional ionic chemistry. rsc.org Additionally, fundamental transformations like the Lobry de Bruyn-Van Ekenstein isomerization, which interconverts aldoses and ketoses via an enediol intermediate, could be explored under new catalytic conditions to access novel isomers and derivatives from L-lyxose. numberanalytics.com The reactivity of derivatives, such as the elimination reactions observed for methyl alpha-D-lyxopyranoside tritosylates, also warrants further mechanistic study to better control desired substitution reactions. researchgate.net

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable mechanistic insight and allows for precise process control. A significant future trend in the synthesis of this compound and its derivatives will be the adoption of advanced spectroscopic techniques for in situ monitoring.

Raman spectroscopy, in particular, is emerging as a powerful process analytical technology (PAT) tool for this purpose. researchgate.net It is a non-invasive technique that provides a chemical fingerprint of a substance, allowing for the real-time tracking of reactant consumption, intermediate formation, and product generation directly in the reaction vessel. nih.govmdpi.com While many current applications focus on monitoring protein glycosylation in bioreactors, the principles are directly transferable to synthetic organic chemistry. researchgate.netresearchgate.net By combining in situ Raman spectroscopy with chemometric models, it is possible to build predictive models that can quantify the concentrations of different species, including distinguishing between highly similar molecules like anomeric isomers. researchgate.netacs.org This would enable chemists to monitor the stereoselectivity of a glycosylation reaction as it happens, allowing for optimization of reaction conditions on the fly to maximize the yield of the desired alpha-L-lyxopyranoside product.

Q & A

Basic: What are the primary synthetic routes for Methyl alpha-L-Lyxopyranoside, and how do reaction conditions influence anomeric purity?

Answer:

this compound is typically synthesized via glycosylation of lyxose derivatives using methanol under acidic catalysis. Key considerations include:

- Catalyst selection : HCl or BF₃·Et₂O in anhydrous methanol promotes α-anomer formation via thermodynamic control .

- Temperature : Lower temperatures (0–5°C) favor kinetic products (β-anomers), while higher temperatures (25–50°C) favor α-anomers due to equilibration .

- Purification : Chromatographic separation (e.g., silica gel column) is required to isolate the α-anomer, as reaction mixtures often contain pyranoside/furanoside interconversions .

Basic: Which analytical techniques are most robust for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies anomeric configuration (α: δ ~4.8–5.2 ppm for H1; β: δ ~4.3–4.6 ppm) and pyranoside ring conformation .

- GC-MS : Requires derivatization (e.g., trimethylsilylation) to improve volatility. TMS ethers provide distinct fragmentation patterns for α/β isomers .

- Polarimetry : Specific optical rotation ([α]D²⁵) confirms enantiomeric purity (e.g., L-configuration) .

Advanced: How can researchers resolve contradictions in reported anomeric ratios across studies?

Answer:

Discrepancies often arise from differences in:

- Solvent systems : Polar aprotic solvents (e.g., DMF) stabilize β-anomers, while protic solvents (e.g., MeOH) favor α-anomers .

- Workup protocols : Incomplete quenching of acid catalysts may lead to post-reaction anomerization .

- Analytical sensitivity : HPLC with chiral columns provides higher resolution than TLC for quantifying minor isomers .

Methodological recommendation : Replicate studies under standardized conditions (solvent, catalyst, temperature) and perform meta-analyses to identify confounding variables .

Advanced: What strategies mitigate instability of this compound in aqueous solutions?

Answer:

- pH control : Store solutions at neutral pH (6.5–7.5) to prevent acid-catalyzed hydrolysis or base-induced epimerization .

- Lyophilization : Freeze-drying reduces water activity, extending shelf life to >12 months at –20°C .

- Inert atmospheres : Argon or nitrogen blankets minimize oxidative degradation during long-term storage .

Advanced: How is this compound used in glycosylation mechanism studies?

Answer:

As a model substrate, it enables:

- Enzymatic assays : Test specificity of glycosidases or glycosyltransferases by monitoring anomeric cleavage/retention via HPLC .

- Kinetic isotope effects (KIE) : Isotope-labeled derivatives (e.g., ²H at C1) elucidate transition-state structures in glycosylation reactions .

- Inhibitor design : Modify hydroxyl groups to probe active-site interactions in carbohydrate-processing enzymes .

Basic: What are the critical steps for ensuring reproducibility in this compound synthesis?

Answer:

- Standardize reagents : Use freshly distilled methanol and rigorously dried catalysts to prevent side reactions .

- Monitor reaction progress : TLC (ethyl acetate:hexane, 1:1) tracks anomerization; Rf values for α/β differ by ~0.1 .

- Validate purity : Combine NMR (absence of furanoside peaks) and mass spectrometry (m/z = [M+Na]⁺ = 218.1) .

Advanced: How do computational methods complement experimental studies of this compound?

Answer:

- DFT calculations : Predict preferred anomeric configurations and transition states for glycosylation .

- MD simulations : Model solvent interactions and conformational flexibility in aqueous/organic matrices .

- Docking studies : Screen binding affinities with enzymes (e.g., lysozyme) to guide inhibitor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.